molecular formula C11H11F3N2O B13611648 1,1,1-Trifluoro-3-(1-methyl-1h-indazol-3-yl)propan-2-ol

1,1,1-Trifluoro-3-(1-methyl-1h-indazol-3-yl)propan-2-ol

Cat. No.: B13611648
M. Wt: 244.21 g/mol
InChI Key: BRMCXFIWGYSROJ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(1-methyl-1h-indazol-3-yl)propan-2-ol is a synthetic organic compound that belongs to the class of trifluoromethylated alcohols It features a trifluoromethyl group attached to a propanol backbone, with an indazole moiety substituted at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(1-methyl-1h-indazol-3-yl)propan-2-ol typically involves the following steps:

    Formation of the Indazole Core: The indazole moiety can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment to the Propanol Backbone: The final step involves the coupling of the indazole core with the trifluoromethylated propanol backbone under suitable reaction conditions, often involving base catalysis and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(1-methyl-1h-indazol-3-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes or secondary alcohols.

Scientific Research Applications

1,1,1-Trifluoro-3-(1-methyl-1h-indazol-3-yl)propan-2-ol has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of the trifluoromethyl group and indazole moiety.

    Materials Science: The compound’s unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in studies investigating the biological activity of trifluoromethylated compounds, including their effects on enzyme activity and cellular processes.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(1-methyl-1h-indazol-3-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The indazole moiety can interact with various biological pathways, potentially modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-3-(1H-imidazol-1-yl)propan-2-ol: Similar structure but with an imidazole ring instead of an indazole ring.

    1,1,1-Trifluoro-3-(1H-pyrazol-1-yl)propan-2-ol: Contains a pyrazole ring instead of an indazole ring.

Uniqueness

1,1,1-Trifluoro-3-(1-methyl-1h-indazol-3-yl)propan-2-ol is unique due to the presence of both the trifluoromethyl group and the indazole moiety

Properties

Molecular Formula

C11H11F3N2O

Molecular Weight

244.21 g/mol

IUPAC Name

1,1,1-trifluoro-3-(1-methylindazol-3-yl)propan-2-ol

InChI

InChI=1S/C11H11F3N2O/c1-16-9-5-3-2-4-7(9)8(15-16)6-10(17)11(12,13)14/h2-5,10,17H,6H2,1H3

InChI Key

BRMCXFIWGYSROJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CC(C(F)(F)F)O

Origin of Product

United States

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